(1-Butyloctyl)cyclohexane synthesis and characterization
(1-Butyloctyl)cyclohexane synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of (1-Butyloctyl)cyclohexane
Introduction: Interpreting (1-Butyloctyl)cyclohexane
The nomenclature "(1-Butyloctyl)cyclohexane" is ambiguous and does not correspond to a standard IUPAC name. This ambiguity presents a challenge in identifying the precise molecular structure for synthesis and characterization. Two plausible interpretations are considered:
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1-Cyclohexyldodecane : This interpretation assumes "butyloctyl" refers to a C12 alkyl chain (dodecyl) attached to the cyclohexane ring. The "1-" prefix, in this context, would be redundant as there is only one substituent.
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1-Butyl-1-octylcyclohexane : This suggests a cyclohexane ring with both a butyl and an octyl group attached to the same carbon atom.
Given the synthetic complexity and the lack of available literature for 1-butyl-1-octylcyclohexane, this guide will focus on the synthesis and characterization of 1-cyclohexyldodecane . This compound is a reasonable interpretation of the provided name and has the advantage of being a well-defined structure with available scientific data for comparison.
Caption: Interpretation of the ambiguous name and selection of the target molecule.
Synthesis of 1-Cyclohexyldodecane
The synthesis of 1-cyclohexyldodecane is proposed via a three-step process starting from benzene. This synthetic route involves a Friedel-Crafts acylation to form a ketone, followed by a Wolff-Kishner reduction to the corresponding alkylbenzene, and finally, catalytic hydrogenation of the aromatic ring to yield the desired cycloalkane.
Caption: Workflow for the synthesis of 1-Cyclohexyldodecane.
Experimental Protocols: Synthesis
Step 1: Friedel-Crafts Acylation of Benzene to Dodecanophenone
This procedure is based on the general principles of Friedel-Crafts acylation.[1][2][3][4][5]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃) and dry benzene under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Lauroyl chloride is dissolved in dry benzene and added dropwise to the stirred suspension of AlCl₃ in benzene at 0-5 °C (ice bath).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified time to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: The solvent is removed under reduced pressure, and the crude dodecanophenone is purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of Dodecanophenone to Dodecylbenzene
This procedure follows the Huang-Minlon modification of the Wolff-Kishner reduction.[6][7][8][9][10]
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Reaction Setup: A round-bottom flask fitted with a reflux condenser is charged with dodecanophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
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Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, with the removal of water.
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Reduction: The temperature is then raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the formation of the alkane. The reaction is typically heated at reflux until the evolution of nitrogen ceases.
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Workup: The reaction mixture is cooled, and water is added. The product is extracted with a non-polar solvent like hexane or petroleum ether.
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Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting dodecylbenzene is purified by vacuum distillation.
Step 3: Catalytic Hydrogenation of Dodecylbenzene to 1-Cyclohexyldodecane
This procedure is based on general methods for the hydrogenation of aromatic rings.[11][12][13]
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Reaction Setup: A high-pressure autoclave (Parr hydrogenator) is charged with dodecylbenzene, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., 5% Rhodium on carbon or another suitable catalyst).
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Hydrogenation: The autoclave is sealed, flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure. The mixture is stirred and heated to the reaction temperature.
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Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
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Workup: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.
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Purification: The solvent is removed from the filtrate by rotary evaporation. The final product, 1-cyclohexyldodecane, is purified by vacuum distillation.
Characterization of 1-Cyclohexyldodecane
The characterization of the synthesized 1-cyclohexyldodecane involves the use of various analytical techniques to confirm its identity and purity.
Caption: Workflow for the characterization of 1-Cyclohexyldodecane.
Experimental Protocols: Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent is injected into the GC-MS. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, which can be used to determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.
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Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to obtain the IR spectrum. The spectrum is analyzed for the presence of characteristic C-H stretching and bending vibrations for alkanes and the absence of aromatic C-H and C=C bands.
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Physical Property Measurement:
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Boiling Point: Determined at a specific pressure using standard laboratory techniques.
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Density: Measured using a pycnometer or a digital density meter at a specified temperature.
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Refractive Index: Measured using a refractometer at a specified temperature and wavelength.
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Data Presentation
The following tables summarize the known physical and spectroscopic properties of 1-cyclohexyldodecane.
Table 1: Physical Properties of 1-Cyclohexyldodecane
| Property | Value | Reference |
| CAS Number | 1795-17-1 | [14][15][16] |
| Molecular Formula | C₁₈H₃₆ | [14][15][16][17] |
| Molecular Weight | 252.48 g/mol | [17][18][19] |
| Boiling Point | 314.85 °C at 750 Torr | [14] |
| Melting Point | 12.5 °C | [14][18] |
| Density | 0.8228 g/cm³ at 20 °C | [14] |
Table 2: Spectroscopic Data for 1-Cyclohexyldodecane [17]
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene protons of the cyclohexane ring and the dodecyl chain, and the methyl protons of the dodecyl chain. |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring and the dodecyl chain. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 252, and a fragmentation pattern characteristic of a long-chain alkylcyclohexane. |
| FTIR | Strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. Absence of peaks associated with aromatic rings (around 3030 cm⁻¹ and 1600-1450 cm⁻¹). |
References
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